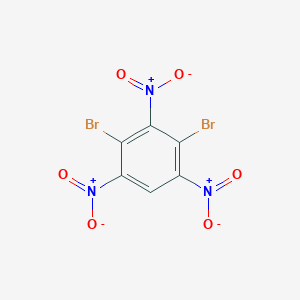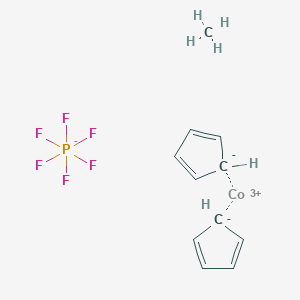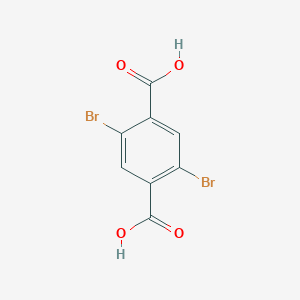![molecular formula C25H21N B076241 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene CAS No. 10457-58-6](/img/structure/B76241.png)
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene is a polycyclic aromatic hydrocarbon with the molecular formula C25H21N. It is a derivative of dibenz(a,h)acridine, where a butyl group is attached to the 14th position of the acridine ring system. This compound is known for its complex structure, which includes multiple fused aromatic rings and a nitrogen atom within the acridine moiety. The presence of the butyl group introduces steric effects that can influence the compound’s chemical behavior and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene typically involves the alkylation of dibenz(a,h)acridine. One common method is the Friedel-Crafts alkylation, where dibenz(a,h)acridine is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Dibenz(a,h)acridine+Butyl chlorideAlCl3DIBENZ(a,h)ACRIDINE, 14-BUTYL-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the stabilization of the DNA-intercalator complex and interference with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(a,h)acridine: The parent compound without the butyl group.
Dibenz(a,c)acridine: A structural isomer with a different arrangement of fused rings.
7-Azadibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with a nitrogen atom in the ring system.
Uniqueness
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene is unique due to the presence of the butyl group at the 14th position, which introduces steric effects that can influence its chemical reactivity and interactions with biological molecules. This structural modification can enhance its solubility and alter its pharmacokinetic properties compared to its parent compound .
Propriétés
Numéro CAS |
10457-58-6 |
|---|---|
Formule moléculaire |
C25H21N |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C25H21N/c1-2-3-10-21-22-15-13-18-9-5-7-12-20(18)25(22)26-23-16-14-17-8-4-6-11-19(17)24(21)23/h4-9,11-16H,2-3,10H2,1H3 |
Clé InChI |
JOFFJINKGNRGBE-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |
SMILES canonique |
CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |
Key on ui other cas no. |
10457-58-6 |
Synonymes |
14-Butyldibenz[a,h]acridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
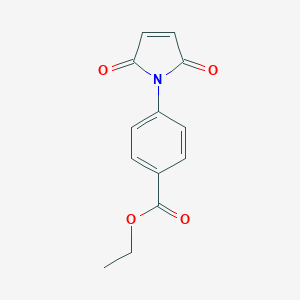
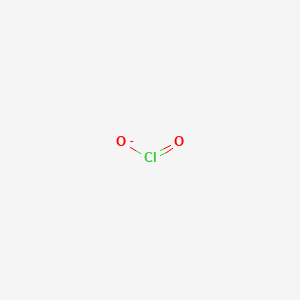
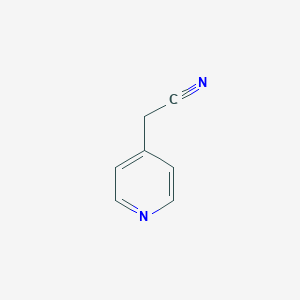
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
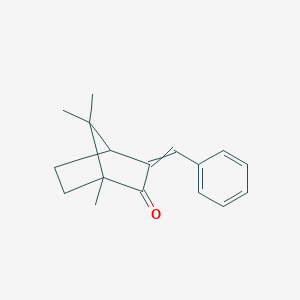
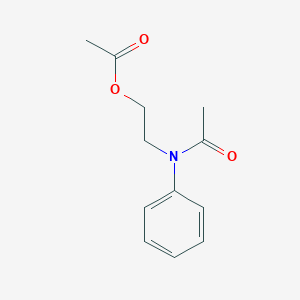

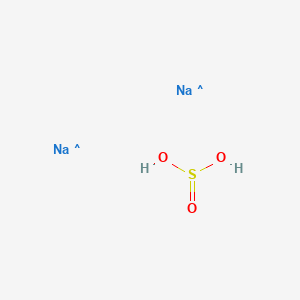
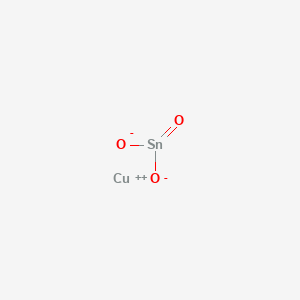
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
